

An In-depth Technical Guide to the Physical Properties of 3-Methylisonicotinonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylisonicotinonitrile

Cat. No.: B041241

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **3-Methylisonicotinonitrile** (CAS No. 7584-05-6). The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for determining these properties are also included to support laboratory research and development.

Core Physical Properties

The fundamental physical characteristics of **3-Methylisonicotinonitrile** are crucial for its handling, formulation, and application in research and drug development.

Table 1: Summary of Quantitative Data for **3-Methylisonicotinonitrile**

Physical Property	Value	Source
Molecular Formula	$C_7H_6N_2$	[1]
Molecular Weight	118.14 g/mol	[1]
Melting Point	42 - 44 °C	
Boiling Point	204 °C	
Density	Data not available	N/A
Solubility	Data not available	N/A

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of organic compounds like **3-Methylisonicotinonitrile**.

2.1. Melting Point Determination

The melting point is a critical indicator of a compound's purity.

- Apparatus: Capillary tubes, thermometer, melting point apparatus (e.g., Thiele tube or digital melting point apparatus).
- Procedure:
 - A small, finely powdered sample of **3-Methylisonicotinonitrile** is packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus adjacent to a calibrated thermometer.
 - The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

- The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1 °C).

2.2. Boiling Point Determination

The boiling point provides insight into the volatility of a compound.

- Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath or heating block).
- Procedure:
 - A small amount of **3-Methylisonicotinonitrile** is placed in a small test tube.
 - A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
 - The test tube is attached to a thermometer and heated in a heating bath.
 - As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
 - The heating is discontinued, and the liquid is allowed to cool slowly.
 - The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

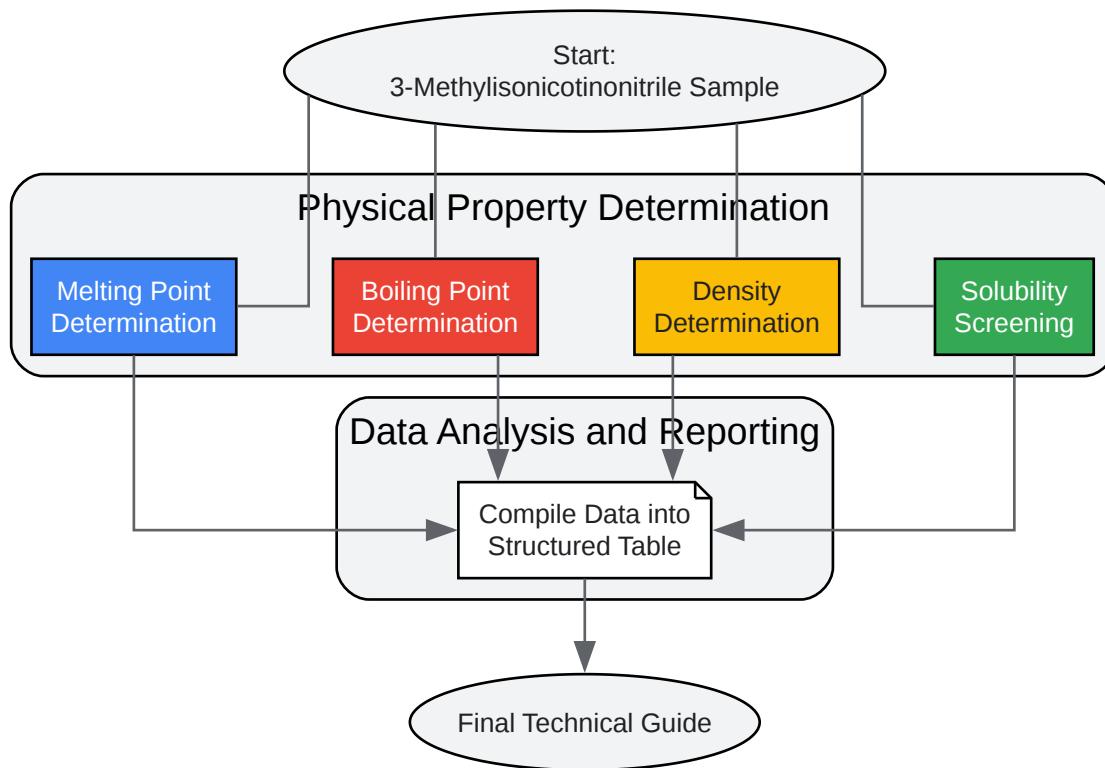
2.3. Density Determination

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

- Apparatus: Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.
- Procedure (using a pycnometer for higher accuracy):

- The mass of a clean, dry pycnometer is accurately determined.
- The pycnometer is filled with distilled water, and its mass is measured to determine the volume of the pycnometer at a specific temperature.
- The pycnometer is emptied, dried, and then filled with **3-Methylisonicotinonitrile**.
- The mass of the pycnometer filled with the sample is determined.
- The density is calculated by dividing the mass of the **3-Methylisonicotinonitrile** by the volume of the pycnometer.

2.4. Solubility Determination


Understanding the solubility of a compound in various solvents is essential for purification, formulation, and designing reaction conditions.

- Apparatus: Test tubes, vortex mixer (optional), a selection of solvents (e.g., water, ethanol, acetone, toluene, dimethyl sulfoxide).
- Procedure:
 - A small, accurately weighed amount of **3-Methylisonicotinonitrile** (e.g., 10 mg) is placed into a test tube.
 - A known volume of the desired solvent (e.g., 1 mL) is added to the test tube.
 - The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.
 - The mixture is visually inspected to determine if the solid has completely dissolved.
 - If the solid dissolves, the solubility is recorded as being at least 10 mg/mL in that solvent. If not, the test can be repeated with smaller amounts of solute or larger volumes of solvent to determine the approximate solubility. The process is repeated for a range of polar and non-polar solvents to establish a solubility profile.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of **3-Methylisonicotinonitrile**.

Experimental Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Experimental workflow for physical property determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GSRS [gsrs.ncats.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 3-Methylisonicotinonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b041241#3-methylisonicotinonitrile-physical-properties\]](https://www.benchchem.com/product/b041241#3-methylisonicotinonitrile-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com